molecular formula C17H15BrN2OS B2982288 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 315707-33-6

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2982288
CAS RN: 315707-33-6
M. Wt: 375.28
InChI Key: LAXSLJCEEJYGRA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine, also known as BEPT, is an organic compound belonging to the thiazole family of heterocyclic compounds. BEPT is a colorless solid with a molecular formula of C13H12BrNOS. The compound is soluble in polar solvents such as dimethyl sulfoxide, dimethyl formamide, and dimethyl acetamide, and is insoluble in non-polar solvents such as toluene and hexane. BEPT has a variety of potential applications in scientific research, including in the synthesis of pharmaceuticals, in the development of biosensors, and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is part of a broader class of compounds extensively researched for their diverse chemical properties and synthesis pathways. For instance, the study on the pharmacologically active benzo[b]thiophen derivatives highlights the synthesis and characterization of compounds related to thiazol-2-amine, demonstrating methodologies for creating a variety of biologically active molecules (Chapman et al., 1973). Similarly, research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines showcases the reactivity of bromophenyl-based compounds with amines under specific catalytic conditions to produce benzimidazoles, which are of significant interest due to their pharmacological activities (Lygin & Meijere, 2009).

Structural and Analytical Studies

The structural and analytical exploration of similar compounds provides insights into the molecular configurations and potential applications of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine. One study focuses on the synthesis, characterization, crystal structure, and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, which aids in understanding the molecular interactions and stability of thiazole derivatives (Nadaf et al., 2019).

Antimicrobial and Anticancer Activities

Research into thiazole derivatives often investigates their biological activities, including antimicrobial and anticancer properties. A study on new approaches for the synthesis of thiazoles and their fused derivatives reports on compounds with notable antimicrobial activities, underscoring the potential of thiazole-based molecules in developing new antibacterial and antifungal agents (Wardkhan et al., 2008). Additionally, the design, synthesis, and anticancer evaluation of certain thiazol-4-amine derivatives against various human cancer cell lines highlight the potential of these compounds in cancer research and treatment strategies (Yakantham et al., 2019).

properties

IUPAC Name

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXSLJCEEJYGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

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